molecular formula C11H10FN3O2S B5758338 2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5758338
M. Wt: 267.28 g/mol
InChI Key: QLMMFTHUEHZKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the thiadiazole family of compounds and has been found to exhibit a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves the inhibition of HDACs, which results in the accumulation of acetylated histones and the activation of gene expression. This leads to the induction of apoptosis in cancer cells and the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anticancer properties, as well as the ability to induce apoptosis in cancer cells. It has also been found to have neuroprotective effects and to exhibit antifungal activity.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its potent inhibitory activity against HDACs. This makes it a valuable tool for studying the regulation of gene expression and the mechanisms of action of HDAC inhibitors. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide in scientific research. One area of interest is the development of new HDAC inhibitors based on the structure of this compound. Another area of interest is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to explore the antifungal activity of this compound and its potential use in the development of new antifungal drugs.

Synthesis Methods

The synthesis of 2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 2-fluoroaniline with 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane, and the product is purified by column chromatography.

Scientific Research Applications

2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively used in scientific research due to its unique properties. It has been found to exhibit potent inhibitory activity against several enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been found to have anti-inflammatory and anticancer properties.

Properties

IUPAC Name

2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2S/c1-17-6-9-14-15-11(18-9)13-10(16)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMMFTHUEHZKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.